molecular formula C7H6N3O2+ B093544 2-Methyl-4-nitrobenzenediazonium CAS No. 16047-24-8

2-Methyl-4-nitrobenzenediazonium

Cat. No.: B093544
CAS No.: 16047-24-8
M. Wt: 164.14 g/mol
InChI Key: RNBOFGSATMLBRI-UHFFFAOYSA-N
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Description

2-Methyl-4-nitrobenzenediazonium is an organic compound belonging to the class of diazonium salts. These compounds are characterized by the presence of a diazonium group (-N₂⁺) attached to an aromatic ring. The molecular formula of this compound is C₇H₆N₃O₂, and it has a molecular weight of 164.14 g/mol . This compound is known for its reactivity and is used in various chemical processes and applications.

Preparation Methods

The synthesis of 2-Methyl-4-nitrobenzenediazonium typically involves the diazotization of 2-methyl-4-nitroaniline. The process includes the following steps:

    Diazotization Reaction: 2-Methyl-4-nitroaniline is treated with nitrous acid (HNO₂) in the presence of a mineral acid such as hydrochloric acid (HCl). The nitrous acid is usually generated in situ by reacting sodium nitrite (NaNO₂) with the mineral acid. [ \text{2-Methyl-4-nitroaniline} + \text{HNO₂} + \text{HCl} \rightarrow \text{this compound chloride} + \text{H₂O} ]

    Isolation: The resulting diazonium salt can be isolated by precipitation or by using appropriate solvents.

Industrial production methods often involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.

Chemical Reactions Analysis

2-Methyl-4-nitrobenzenediazonium undergoes various chemical reactions, including:

    Substitution Reactions: The diazonium group can be replaced by other groups such as halides, hydroxyl, or alkoxy groups. For example, the Sandmeyer reaction involves the substitution of the diazonium group with a halide using copper(I) halides. [ \text{this compound} + \text{CuCl} \rightarrow \text{2-Methyl-4-nitrochlorobenzene} + \text{N₂} ]

    Coupling Reactions: Diazonium salts can couple with phenols or aromatic amines to form azo compounds, which are widely used as dyes and pigments. [ \text{this compound} + \text{Phenol} \rightarrow \text{2-Methyl-4-nitroazobenzene} + \text{HCl} ]

    Reduction Reactions: The nitro group in this compound can be reduced to an amino group under appropriate conditions.

Scientific Research Applications

2-Methyl-4-nitrobenzenediazonium has several applications in scientific research:

    Chemistry: It is used in the synthesis of azo dyes, which are important in the textile industry. The compound’s reactivity makes it a valuable intermediate in organic synthesis.

    Biology: Diazonium salts are used in bioconjugation techniques to label proteins and nucleic acids, aiding in the study of biological processes.

    Medicine: Research is ongoing to explore the potential of diazonium compounds in drug development, particularly in targeting specific biomolecules.

    Industry: Beyond dyes, diazonium salts are used in the production of polymers and as catalysts in various chemical reactions.

Mechanism of Action

The mechanism of action of 2-Methyl-4-nitrobenzenediazonium involves the formation of reactive intermediates. The diazonium group is highly reactive and can undergo various transformations, leading to the formation of new compounds. The molecular targets and pathways depend on the specific reaction and the conditions used. For example, in coupling reactions, the diazonium group reacts with nucleophiles such as phenols or amines to form azo compounds .

Comparison with Similar Compounds

2-Methyl-4-nitrobenzenediazonium can be compared with other diazonium salts such as:

The presence of both methyl and nitro groups in this compound makes it unique, providing specific reactivity patterns and applications.

Properties

IUPAC Name

2-methyl-4-nitrobenzenediazonium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H6N3O2/c1-5-4-6(10(11)12)2-3-7(5)9-8/h2-4H,1H3/q+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNBOFGSATMLBRI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)[N+](=O)[O-])[N+]#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N3O2+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3066001
Record name Benzenediazonium, 2-methyl-4-nitro-
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Molecular Weight

164.14 g/mol
Source PubChem
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CAS No.

16047-24-8
Record name 2-Methyl-4-nitrobenzenediazonium
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Record name Benzenediazonium, 2-methyl-4-nitro-
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Record name Benzenediazonium, 2-methyl-4-nitro-
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Record name 2-methyl-4-nitrobenzenediazonium
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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